Nevanimibe - 133825-80-6

Nevanimibe

Catalog Number: EVT-364261
CAS Number: 133825-80-6
Molecular Formula: C27H39N3O
Molecular Weight: 421.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nevanimibe hydrochloride (also known as ATR-101) is an orally administered, adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1 (ACAT1). [, ] It is being investigated for its potential in treating classic congenital adrenal hyperplasia (CAH). [, ] Nevanimibe acts by inhibiting adrenal steroidogenesis, specifically targeting the early stages of this process. []

Future Directions
  • Further Clinical Trials: More extensive and longer-duration clinical trials are necessary to fully evaluate the efficacy and safety of nevanimibe in treating CAH. [] These trials should focus on determining optimal dosing regimens and assessing long-term outcomes.

Cortisol

Compound Description: Cortisol is a steroid hormone produced in the adrenal cortex. It plays a crucial role in regulating various physiological processes, including stress response, metabolism, and immune function. In the context of classic congenital adrenal hyperplasia (CAH), cortisol deficiency is a hallmark characteristic due to defects in the enzyme 21-hydroxylase. []

Relevance: Nevanimibe's mechanism of action indirectly influences cortisol levels. By inhibiting acyl-CoA:cholesterol acyltransferase-1 (ACAT1), nevanimibe reduces the availability of cholesterol esters, which are essential for steroidogenesis, including cortisol production. [] This distinguishes nevanimibe from traditional CAH treatments that directly supplement cortisol levels.

17-Hydroxyprogesterone (17-OHP)

Compound Description: 17-OHP is a steroid hormone that serves as a precursor to cortisol and other adrenal steroids. In CAH, due to the deficiency in 21-hydroxylase, 17-OHP accumulates in the body. Elevated 17-OHP levels are a key diagnostic marker for CAH and reflect the degree of androgen excess. []

Relevance: Nevanimibe's efficacy in CAH is directly assessed by its ability to lower 17-OHP levels. Clinical trials utilizing nevanimibe use the reduction of 17-OHP as a primary outcome measure. [] The successful reduction of 17-OHP by nevanimibe indicates its therapeutic potential in managing CAH.

Androstenedione

Compound Description: Androstenedione is an androgenic steroid hormone produced in the adrenal glands and gonads. It serves as a precursor to testosterone and estrone. In CAH, due to the enzymatic block in cortisol synthesis, there is an overproduction of androstenedione, contributing to the hyperandrogenism observed in the condition. []

Relevance: While not a direct target, androstenedione levels are indirectly modulated by nevanimibe. By inhibiting ACAT1 and reducing the overall steroidogenesis, nevanimibe is expected to lower androstenedione levels alongside 17-OHP, thereby alleviating hyperandrogenism in CAH. []

Relevance: Nevanimibe offers a potential alternative or adjunctive therapy to glucocorticoids in CAH. By inhibiting adrenal steroidogenesis, nevanimibe could potentially reduce the required dose of exogenous glucocorticoids, thus minimizing their adverse effects. [] Clinical studies are investigating the efficacy of nevanimibe in reducing glucocorticoid requirements in CAH patients.

Cholesterol Esters

Compound Description: Cholesterol esters are a storage form of cholesterol. In the adrenal cortex, cholesterol esters serve as the primary source of cholesterol for steroidogenesis. They are formed by the esterification of cholesterol with fatty acids, a process catalyzed by the enzyme ACAT1. []

Relevance: Cholesterol esters are directly impacted by nevanimibe's mechanism of action. As an ACAT1 inhibitor, nevanimibe directly reduces the formation of cholesterol esters in the adrenal glands. [] This depletion of cholesterol esters limits the substrate availability for steroidogenesis, leading to a decrease in the production of various adrenal hormones, including androgens.

Overview

Nevanimibe, also known as ATR-101, is a novel compound that acts as an adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as classic congenital adrenal hyperplasia and adrenocortical carcinoma. By inhibiting the synthesis of cholesteryl esters, nevanimibe effectively reduces the substrates necessary for steroid hormone production, thus modulating adrenal steroidogenesis.

Source

Nevanimibe is synthesized through chemical processes that involve the modification of existing steroidogenic pathways. Its development is rooted in the need for targeted therapies that can manage adrenal disorders without the adverse effects associated with traditional glucocorticoid treatments. The compound's mechanism and efficacy have been explored in various clinical trials, highlighting its promise in endocrinology.

Classification

Nevanimibe is classified as an acyl-CoA:cholesterol acyltransferase-1 inhibitor. This classification places it within a broader category of compounds aimed at regulating lipid metabolism and steroid hormone synthesis.

Synthesis Analysis

Methods

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high purity and yield. The compound's development has utilized techniques such as high-performance liquid chromatography for purification and characterization. The exact synthetic pathway remains proprietary to its developers but involves strategic modifications to enhance selectivity towards acyl-CoA:cholesterol acyltransferase-1.

Molecular Structure Analysis

Structure

Nevanimibe has a complex molecular structure characterized by its ability to interact specifically with the active site of acyl-CoA:cholesterol acyltransferase-1. Detailed structural analysis has been conducted using techniques such as cryogenic electron microscopy, which elucidates its binding interactions with the enzyme.

Data

The molecular formula of nevanimibe is C20H29ClN2O3SC_{20}H_{29}ClN_2O_3S, and it exhibits specific stereochemical configurations that are crucial for its biological activity. Structural studies reveal how nevanimibe fits into the active site of the enzyme, providing insights into its inhibitory mechanism.

Chemical Reactions Analysis

Reactions

Nevanimibe primarily functions by inhibiting the enzymatic activity of acyl-CoA:cholesterol acyltransferase-1, which catalyzes the esterification of cholesterol. By blocking this reaction, nevanimibe decreases the levels of cholesteryl esters in adrenal tissues.

Technical Details

The inhibition mechanism involves competitive binding at the enzyme's active site, preventing substrate access and subsequent esterification reactions. This action leads to a reduction in steroid hormone synthesis across multiple pathways, including glucocorticoids and androgens.

Mechanism of Action

Process

The mechanism by which nevanimibe exerts its effects begins with its binding to acyl-CoA:cholesterol acyltransferase-1. This interaction inhibits the conversion of cholesterol into cholesteryl esters, thereby disrupting normal steroidogenesis.

Data

Clinical studies have shown that treatment with nevanimibe results in significant reductions in 17-hydroxyprogesterone levels within two weeks, indicating effective modulation of adrenal steroid production. The compound's ability to lower these levels suggests a direct impact on adrenal function and hormone balance.

Physical and Chemical Properties Analysis

Physical Properties

Nevanimibe is a white to off-white solid with a molecular weight of approximately 394.97 g/mol. Its solubility profile indicates moderate solubility in organic solvents, which is typical for compounds targeting lipid metabolism.

Chemical Properties

Chemically, nevanimibe is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its pharmacokinetic properties have been evaluated in clinical settings, demonstrating a favorable absorption profile when administered orally.

Applications

Scientific Uses

Nevanimibe holds significant potential in treating endocrine disorders, particularly those associated with adrenal dysfunction such as classic congenital adrenal hyperplasia and adrenocortical carcinoma. Ongoing clinical trials aim to further establish its efficacy and safety profile, potentially leading to new therapeutic strategies for managing hyperandrogenism and related conditions.

Properties

CAS Number

133825-80-6

Product Name

Nevanimibe

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea

Molecular Formula

C27H39N3O

Molecular Weight

421.6 g/mol

InChI

InChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31)

InChI Key

PKKNCEXEVUFFFI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.